Superior Reduction in Total Nasal Symptom Score and Serum IgE Versus Levocetirizine in Seasonal Allergic Rhinitis
In a 2-week randomized, parallel-group comparative clinical study (N=60) in seasonal allergic rhinitis patients, rupatadine demonstrated significantly greater efficacy than levocetirizine across multiple endpoints. The rupatadine group exhibited a significantly higher reduction in Total Nasal Symptom Score (TNSS) compared with the levocetirizine group (P < 0.001) [1]. Additionally, rupatadine produced a significantly greater reduction in serum IgE levels (P = 0.004) [2]. The incidence of adverse effects was also lower in the rupatadine group [3].
| Evidence Dimension | Reduction in Total Nasal Symptom Score (TNSS) and Serum IgE |
|---|---|
| Target Compound Data | Significantly higher TNSS reduction (P < 0.001); significantly higher IgE reduction (P = 0.004) |
| Comparator Or Baseline | Levocetirizine: Lower TNSS reduction; lower IgE reduction |
| Quantified Difference | P < 0.001 for TNSS; P = 0.004 for IgE reduction |
| Conditions | 2-week, single-center, randomized, open, parallel-group study in 60 seasonal allergic rhinitis patients |
Why This Matters
Procurement decisions favoring rupatadine over levocetirizine are supported by direct comparative evidence of superior symptom control and greater reduction in a key inflammatory biomarker (IgE).
- [1] Maiti R, Rahman J, Jaida J, Allala U, Palani A. Rupatadine and levocetirizine for seasonal allergic rhinitis: a comparative study of efficacy and safety. Arch Otolaryngol Head Neck Surg. 2010;136(8):796-800. View Source
- [2] Maiti R, Rahman J, Jaida J, Allala U, Palani A. Rupatadine and levocetirizine for seasonal allergic rhinitis: a comparative study of efficacy and safety. Arch Otolaryngol Head Neck Surg. 2010;136(8):796-800. View Source
- [3] Maiti R, Rahman J, Jaida J, Allala U, Palani A. Rupatadine and levocetirizine for seasonal allergic rhinitis: a comparative study of efficacy and safety. Arch Otolaryngol Head Neck Surg. 2010;136(8):796-800. View Source
